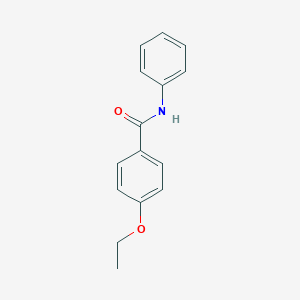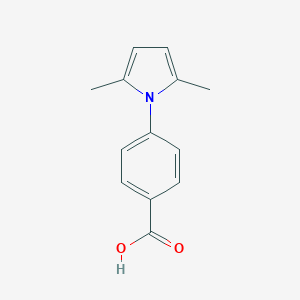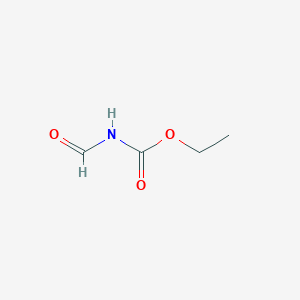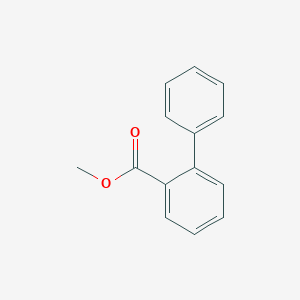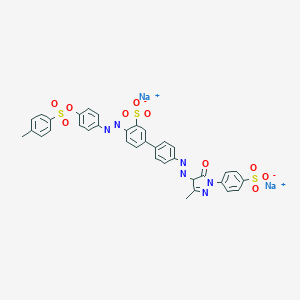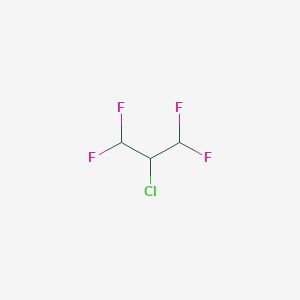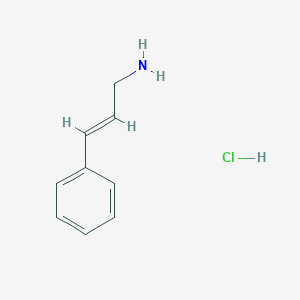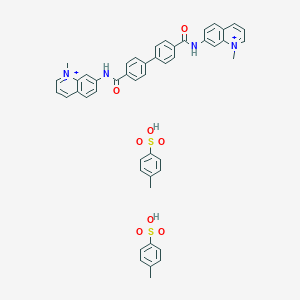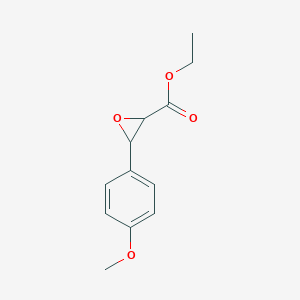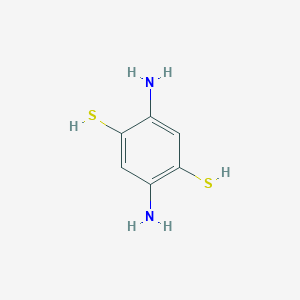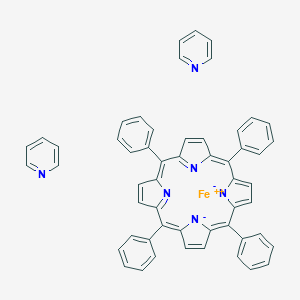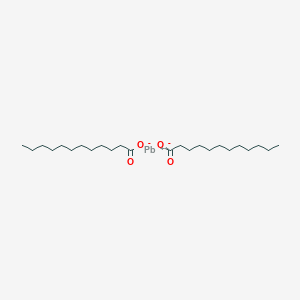
Lead dilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead dilaurate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including polymer chemistry, material science, and biochemistry. It is a lead-based compound that is synthesized by reacting lead oxide with lauric acid. The resulting compound is a white, odorless powder that is soluble in organic solvents and has a wide range of applications.
Wirkmechanismus
The mechanism of action of lead dilaurate is not fully understood, but it is thought to involve the disruption of cellular membranes and the generation of reactive oxygen species. These effects can lead to cell death and apoptosis in cancer cells. In addition, lead dilaurate has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase.
Biochemische Und Physiologische Effekte
Lead dilaurate has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes. In vivo studies have shown that lead dilaurate can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of lead dilaurate is its versatility. It can be used in a wide range of applications, from polymer chemistry to biochemistry. It is also relatively easy to synthesize and purify, making it a cost-effective option for many researchers. However, one of the main limitations of lead dilaurate is its toxicity. It is a lead-based compound, which means that it can be harmful to human health and the environment. Therefore, researchers must take appropriate precautions when handling and disposing of lead dilaurate.
Zukünftige Richtungen
There are many potential future directions for research on lead dilaurate. One area of interest is its potential use as an antitumor agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action. Another area of interest is its potential use in the synthesis of lead-based perovskite materials for use in solar cells and optoelectronics. Finally, researchers may explore the use of lead dilaurate in other fields, such as catalysis and electrochemistry.
Synthesemethoden
The synthesis of lead dilaurate involves the reaction of lead oxide with lauric acid in the presence of an organic solvent. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the product can be assessed by various analytical techniques, including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Lead dilaurate has been extensively studied for its potential applications in various fields. In polymer chemistry, it is used as a stabilizer and lubricant for PVC and other thermoplastic polymers. In material science, it has been used as a precursor for the synthesis of lead-based perovskite materials, which have potential applications in solar cells and optoelectronics. In biochemistry, it has been studied for its potential use as an antitumor agent and for its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
15773-55-4 |
|---|---|
Produktname |
Lead dilaurate |
Molekularformel |
C24H46O4Pb |
Molekulargewicht |
606 g/mol |
IUPAC-Name |
dodecanoate;lead(2+) |
InChI |
InChI=1S/2C12H24O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
InChI-Schlüssel |
YDKNIVGNQVFYPR-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Pb+2] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Pb+2] |
Andere CAS-Nummern |
90342-56-6 15773-55-4 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
